molecular formula C20H30O2 B1666468 Abietic acid CAS No. 514-10-3

Abietic acid

Cat. No.: B1666468
CAS No.: 514-10-3
M. Wt: 302.5 g/mol
InChI Key: RSWGJHLUYNHPMX-ONCXSQPRSA-N
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Mechanism of Action

Target of Action

Abietic acid (AA) is a natural abietane diterpenoid compound found in Pinus palustris and Pimenta racemose var. grissea . It has been reported to have anticancer activities through different molecular mechanisms, including NF-kB, PI3K/AKT, cell cycle arrest at G0/G1 phase, mitochondrial dependent pathway, extrinsic apoptosis pathway, AMPK pathway, and ferroptosis pathways . AA also inhibits the IκB kinase (IKKα/β) and IkBα, which are involved in the nuclear translocation of nuclear factor‐κB .

Mode of Action

AA interacts with its targets and induces changes in a concentration-dependent manner . It inhibits the phosphorylation of IKKα/β (Ser176/180) and IkBα (Ser32), thereby inhibiting the nuclear translocation of nuclear factor‐κB . It also causes a gradual decrease in PI3K protein levels and significantly inhibits Akt activation in a dose-dependent manner .

Biochemical Pathways

AA affects several biochemical pathways. It inhibits the NF-kB and PI3K/AKT pathways, leading to cell cycle arrest at the G0/G1 phase . It also affects the mitochondrial dependent pathway, extrinsic apoptosis pathway, AMPK pathway, and ferroptosis pathways .

Pharmacokinetics

One study suggests that aa displays significant anti-proliferative, cell cycle arresting, and pro-apoptotic activities . The activities of AA against non-small-cell lung cancer cells were mediated by its IKKβ inhibition .

Result of Action

AA has been reported to have anticancer activities. It induces apoptosis in cancer cells, including HeLa cells, in a concentration-dependent manner . It also suppresses non-small-cell lung cancer cell growth via blocking IKKβ/NF-κB signaling . Furthermore, AA has been found to reduce bacterial biofilm formation and fungal biofilm development .

Action Environment

The action of AA can be influenced by environmental factors. For instance, the formulation of AA into hybrid polymeric nanoparticles has been shown to enhance its anti-inflammatory and antioxidant activity after oral administration . Additionally, AA has been used as a component of paints, soaps, foods, and soldering flux, indicating its stability in various environments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Abietic acid can be synthesized from wood rosin through a series of chemical reactions. One common method involves the isomerization of rosin acids. The process typically includes dissolving wood rosin in ethanol and hydrochloric acid, followed by refluxing and steam distillation to remove ethanol and acid. The residue is then dissolved in ether, extracted with water, and dried over anhydrous sodium sulfate . The isomerized rosin is further processed through crystallization and recrystallization steps to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound involves the extraction from tree rosin via isomerization. The rosin is treated with controlled amounts of glycerol or other polyhydric alcohols to convert resin acids into ester gum, which is then used in various applications .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid
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InChI

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22)/t16-,17+,19+,20+/m0/s1
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InChI Key

RSWGJHLUYNHPMX-ONCXSQPRSA-N
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Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C
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Isomeric SMILES

CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)O)C
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Molecular Formula

C20H30O2
Record name ABIETIC ACID
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Related CAS

10248-55-2 (unspecified copper salt), 13463-98-4 (calcium salt), 14351-66-7 (hydrochloride salt), 23250-44-4 (potassium salt), 66104-40-3 (strontium salt), 66104-41-4 (barium salt), 67816-10-8 (Pd(+2) salt), 6798-76-1 (zinc salt)
Record name Abietic acid
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DSSTOX Substance ID

DTXSID7022047
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Molecular Weight

302.5 g/mol
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Physical Description

Yellowish resinous powder. (NTP, 1992), Yellow solid; [Hawley] Colorless crystalline solid; [MSDSonline]
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Boiling Point

482 °F at 9 mmHg (NTP, 1992)
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CAS No.

514-10-3, 8050-09-7, 15522-12-0
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Record name Abietic acid dimer
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Record name 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, (1R,4aR,4bR,10aR)-
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Melting Point

343 to 345 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of abietic acid?

A1: this compound exhibits a variety of biological activities, and its mechanisms of action are multifaceted and not fully understood. Some key findings from research include:

  • Calcium Mobilization: this compound can increase intracellular free calcium levels in nerve endings isolated from fish brains. This effect is thought to be associated with neurotransmitter release. []
  • Anti-Obesity Effects: In mice fed a high-fat diet, this compound administration reduced body weight, adipose tissue weights, and serum triglyceride, insulin, and leptin levels. This effect may be mediated by inhibiting the expression of adipogenesis-related proteins in adipose tissues. []
  • Antifungal Activity: this compound demonstrates synergistic effects with fluconazole against Candida albicans and Candida tropicalis. While its intrinsic antifungal activity is limited, it may enhance the efficacy of existing antifungals. []

Q2: What is the molecular formula, weight, and key spectroscopic data for this compound?

A2:

  • Spectroscopic Data:
    • UV-Vis: this compound exhibits absorbance in the UV region. One study reported maximum absorbance at 238 nm for the detection of this compound. []
    • 1H-NMR: this compound's structure has been confirmed using 1H-NMR, with characteristic peaks corresponding to its various proton environments. []
    • GC-MS: This technique is widely used to identify and quantify this compound in various matrices, based on its retention time and characteristic mass fragmentation pattern. [, , ]

Q3: Is this compound stable in the presence of air?

A3: this compound is susceptible to oxidation in the presence of air, particularly in powder form. [] This oxidation can lead to the formation of various products, including dehydrothis compound and other complex compounds.

Q4: What are some potential applications of this compound?

A4: this compound's diverse properties lend it to a range of potential applications, including:

  • Pharmaceuticals: Research suggests potential for this compound in anti-obesity [], anti-inflammatory, and analgesic treatments. []
  • Antimicrobial Agents: this compound exhibits antimicrobial activity against various bacteria and fungi and shows promise as an adjuvant in antifungal therapies. [, ]
  • Material Science: this compound derivatives have been investigated for their potential as microencapsulating materials in drug delivery systems. []

Q5: Does this compound possess any catalytic properties?

A5: While this compound is not typically recognized for its catalytic properties, it undergoes various reactions, including disproportionation and isomerization, often catalyzed by external agents. [, , , ] Understanding these reactions is crucial for its processing and applications.

Q6: Have there been any computational studies on this compound?

A6: Yes, molecular docking and dynamic simulations have been employed to investigate the binding of this compound to target receptors, such as acetylcholinesterase (AChE) and histone deacetylase 3 (HDAC3), for potential applications in Alzheimer's disease and cancer treatment. []

Q7: What are the challenges associated with formulating this compound?

A7: this compound's hydrophobic nature poses challenges for formulation and bioavailability. Studies have explored the use of biocompatible microemulsions and emulgels to improve its solubility, stability, and controlled release for potential topical applications in wound healing. []

Q8: What are the known toxicological effects of this compound?

A8: While purified this compound may not be allergenic, more research is needed to fully elucidate its toxicological profile, particularly regarding potential long-term effects. Studies have reported its effects on aquatic organisms, emphasizing the importance of responsible handling and disposal to minimize environmental impact. [, ]

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